(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol
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Overview
Description
(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol is a chiral organophosphorus compound It is characterized by the presence of a chlorine atom, two ethoxy groups, and a phosphoryl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol typically involves the reaction of (2R)-3-chloropropane-1,2-diol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(2R)−3−chloropropane−1,2−diol+(EtO)2P(O)H→(2R)−1−chloro−3−diethoxyphosphorylpropan−2−ol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group
Properties
CAS No. |
379217-77-3 |
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Molecular Formula |
C7H16ClO4P |
Molecular Weight |
230.62 g/mol |
IUPAC Name |
(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XZUSKSJNRIVCJL-ZETCQYMHSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](CCl)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(CCl)O)OCC |
Origin of Product |
United States |
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